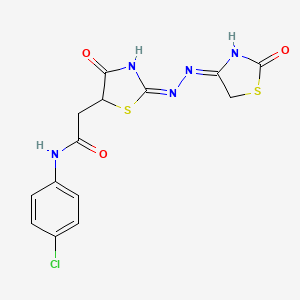
N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide” is a chemical compound with the molecular formula C20H17ClN4O2S and a molecular weight of 412.89 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a N-(4-chlorophenyl) acetamide group linked with a 1H-indole-3-carbaldehyde oxime . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Antibacterial Activity : Studies have synthesized various derivatives of thiazolidine, including compounds structurally similar to the queried compound, to evaluate their antibacterial activity. These compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008), (Gouda et al., 2010).
Antimicrobial Activity Against Mycobacteria : Certain derivatives showed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, indicating their potential as antimicrobial agents (Krátký et al., 2017).
Anticancer Applications
Anticancer Activity : Various thiazolidine derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their anticancer activity. These studies have identified certain derivatives with significant broad anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan et al., 2020), (Havrylyuk et al., 2009).
Antifibrotic and Anticancer Action : Amino(imino)thiazolidinone derivatives have been synthesized and assessed for their antifibrotic and anticancer activity. Compounds with antifibrotic potential that did not exhibit anticancer effects were identified, suggesting a distinct mechanism of action (Kaminskyy et al., 2016).
Antitumor Activity Evaluation : Several novel thiazolidinones with benzothiazole moiety have been screened for antitumor activity. Compounds demonstrated anticancer activity on various cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Additional Applications
Antioxidant Properties : Novel thiazolidinone derivatives have been synthesized and evaluated for their antioxidant properties, showing promising results in scavenging free radicals (Lelyukh et al., 2021).
Anti-Inflammatory Activity : Derivatives of thiazolidinone, including compounds structurally similar to the queried compound, have been synthesized and tested for their anti-inflammatory activity, with some showing significant effects (Sunder et al., 2013).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O3S2/c15-7-1-3-8(4-2-7)16-11(21)5-9-12(22)18-13(25-9)20-19-10-6-24-14(23)17-10/h1-4,9H,5-6H2,(H,16,21)(H,17,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGKJNWYXKCAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)NC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)/NC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

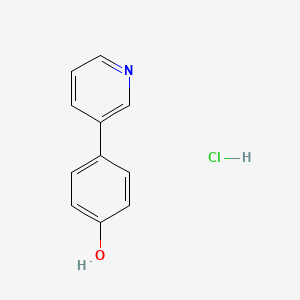
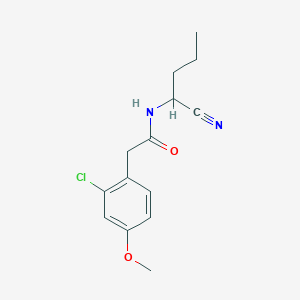

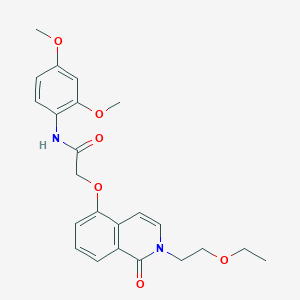
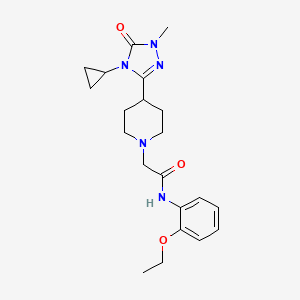
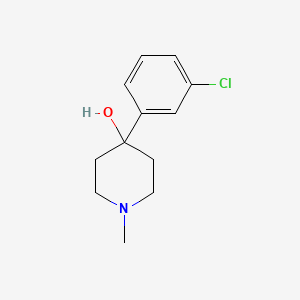
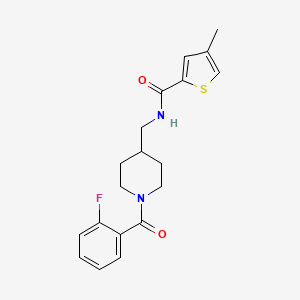

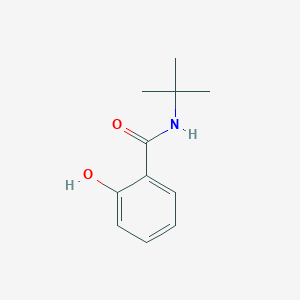
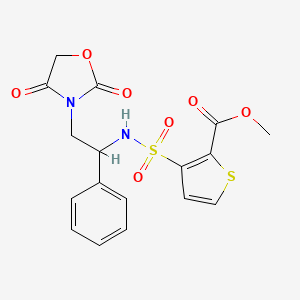
![3,9-dimethyl-7-(2-methylpropyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2575592.png)
![4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2575593.png)
![2-[(4-Phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2575594.png)
